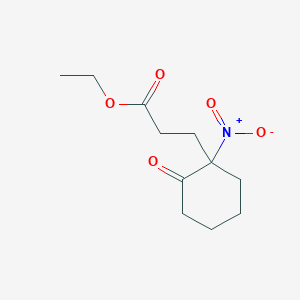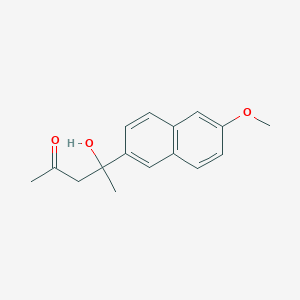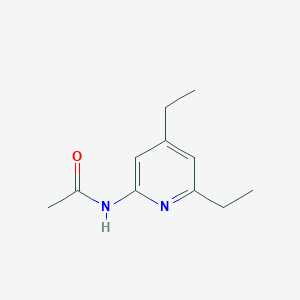
Methanol;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol;scandium is a compound that combines methanol, a simple alcohol with the chemical formula CH₃OH, and scandium, a rare earth metal with the atomic number 21 Methanol is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals Scandium, on the other hand, is known for its applications in aerospace materials, electronics, and as a catalyst in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol;scandium typically involves the reaction of scandium salts with methanol under controlled conditions. One common method is the reaction of scandium chloride (ScCl₃) with methanol in the presence of a base such as sodium methoxide (NaOCH₃). The reaction proceeds as follows:
[ \text{ScCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of scandium. The resulting scandium methoxide can be further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The process may also include the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methanol;scandium undergoes various types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) in the presence of scandium catalysts.
Reduction: Scandium can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Methanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reaction is typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used in the presence of scandium catalysts.
Substitution: Reagents such as alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Reduced organic compounds
Substitution: Alkylated methanol derivatives
Scientific Research Applications
Methanol;scandium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research into the use of scandium-based compounds in medical imaging and cancer treatment.
Industry: Applications in the production of high-performance materials, such as scandium-aluminum alloys used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of methanol;scandium involves the interaction of scandium ions with the molecular targets in the reaction medium. Scandium ions can coordinate with the oxygen atoms in methanol, facilitating various chemical transformations. The molecular pathways involved include the activation of methanol molecules and the stabilization of reaction intermediates, leading to enhanced reaction rates and selectivity.
Comparison with Similar Compounds
Methanol;scandium can be compared with other similar compounds, such as:
Methanol;yttrium: Similar to this compound, but with yttrium as the metal component. Yttrium has different catalytic properties and applications.
Methanol;lanthanum: Lanthanum-based compounds have distinct electronic properties and are used in different catalytic processes.
Methanol;indium: Indium-based catalysts are known for their high selectivity in certain reactions, such as the hydrogenation of carbon dioxide to methanol.
The uniqueness of this compound lies in its specific catalytic properties and the ability to form stable complexes with methanol, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
487063-74-1 |
|---|---|
Molecular Formula |
CH3OSc- |
Molecular Weight |
75.990 g/mol |
IUPAC Name |
methanolate;scandium |
InChI |
InChI=1S/CH3O.Sc/c1-2;/h1H3;/q-1; |
InChI Key |
RHQHELFLCIGPBB-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



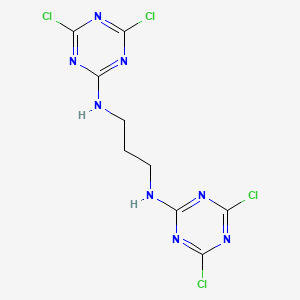
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
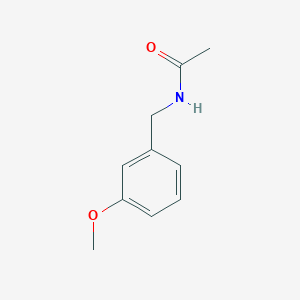
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
